![molecular formula C11H16FNO B1403607 1-[2-Fluor-4-(propan-2-yloxy)phenyl]ethan-1-amin CAS No. 933585-52-5](/img/structure/B1403607.png)
1-[2-Fluor-4-(propan-2-yloxy)phenyl]ethan-1-amin
Übersicht
Beschreibung
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as 4-fluoropropoxyamphetamine, is a synthetic compound that has been used in scientific research to study the effects of various biochemical and physiological processes. It is a derivative of phenethylamine, a class of compounds that have been studied for their effects on the central nervous system. This compound has been found to have a variety of effects on the body, and has been used in research to study its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Diese Verbindung hat sich im Bereich der Arzneimittelforschung als vielversprechend erwiesen. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung neuer pharmakologischer Wirkstoffe führen können. So könnte ihre Einarbeitung in größere Moleküle zu Verbindungen mit potenziellen antibakteriellen, antimykobakteriellen oder entzündungshemmenden Eigenschaften führen .
Materialwissenschaften
In der Materialwissenschaft können die einzigartigen Eigenschaften der Verbindung genutzt werden, um neuartige Materialien mit spezifischen Eigenschaften zu erzeugen. Sie könnte als Vorläufer für die Synthese von Polymeren oder Beschichtungen verwendet werden, die eine gewisse Fluorierung erfordern, um ihre Haltbarkeit oder chemische Beständigkeit zu verbessern.
Biotechnologie
„1-[2-Fluor-4-(propan-2-yloxy)phenyl]ethan-1-amin“ kann Anwendungen in der Biotechnologie haben, insbesondere bei der Entwicklung bioaktiver Moleküle, die mit Enzymen oder Rezeptoren in biologischen Systemen interagieren können. Diese Interaktion könnte entscheidend sein, um Krankheitsmechanismen zu verstehen oder neue therapeutische Strategien zu entwickeln.
Antioxidationsforschung
Das Potenzial der Verbindung, als Antioxidans zu wirken, macht sie zu einem Kandidaten für die Forschung zur Bekämpfung von oxidativen Stress-bedingten Krankheiten. Ihre Fähigkeit, Elektronen zu spenden und freie Radikale zu neutralisieren, könnte wertvoll sein bei der Untersuchung von Erkrankungen wie neurodegenerativen Erkrankungen oder Krebs .
Chemische Synthese
Als vielseitiger Baustein in der chemischen Synthese kann diese Verbindung verwendet werden, um eine Vielzahl chemischer Einheiten zu konstruieren. Ihre Reaktivität mit verschiedenen funktionellen Gruppen macht sie zu einem wertvollen Werkzeug für synthetische Chemiker, die komplexe Moleküle entwerfen wollen.
Analytische Chemie
In der analytischen Chemie könnten Derivate dieser Verbindung als fluoreszierende Sonden oder Reagenzien zur Detektion spezifischer Ionen oder Moleküle entwickelt werden. Ihre strukturellen Merkmale ermöglichen die Einführung von fluoreszierenden Gruppen, die in bildgebenden oder sensorischen Technologien eingesetzt werden können.
Wirkmechanismus
Target of Action
Many compounds that contain an amine group (-NH2) and a phenyl group (a benzene ring) are biologically active. They can interact with various proteins, receptors, and enzymes in the body. The specific targets of “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” would depend on its exact structure and properties .
Mode of Action
The compound could interact with its targets through various types of chemical bonds and interactions, such as ionic bonds, hydrogen bonds, and Van der Waals forces. The presence of the amine group and the phenyl group could enable it to form these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical reactions that they catalyze .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the amine group could influence its solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain biochemical product .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the compound’s ionization state, which could influence its interaction with its targets .
Biochemische Analyse
Biochemical Properties
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds, as it allows for the production of specific enantiomers with high enantiomeric excess . Additionally, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may interact with other proteins involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Furthermore, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may affect cell proliferation and differentiation by altering the expression of genes related to these processes.
Molecular Mechanism
The molecular mechanism of action of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as transaminases, and either inhibit or activate their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function or enhanced metabolic activity . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes in amino acid metabolism . Additionally, it may affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within various cellular compartments . Once inside the cell, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may bind to proteins that regulate its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The localization of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYFFRHIDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



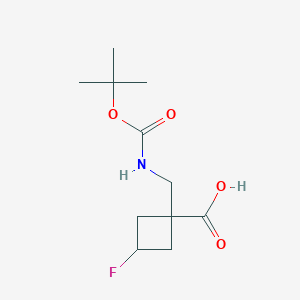
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)
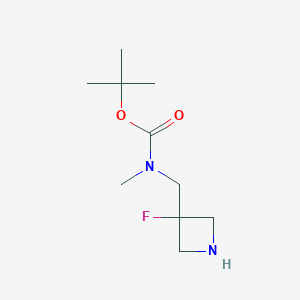

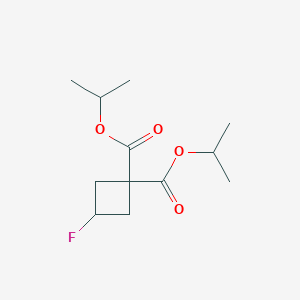
![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
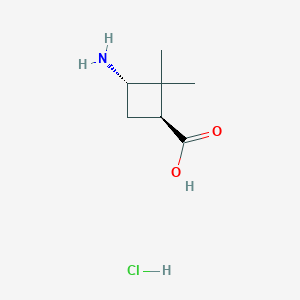
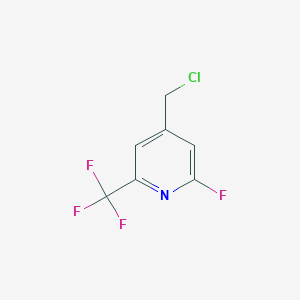
![5-[2-amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)

